molecular formula C20H19N5OS B2416839 N-(3,4-DIMETHYLPHENYL)-2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE CAS No. 1358919-60-4

N-(3,4-DIMETHYLPHENYL)-2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE

Cat. No.: B2416839
CAS No.: 1358919-60-4
M. Wt: 377.47
InChI Key: ATFYXERZPHUAFX-UHFFFAOYSA-N
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Description

N-(3,4-Dimethylphenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide (CAS 1358919-60-4) is a complex heterocyclic compound of significant interest in pharmaceutical research . It features a unique molecular architecture that combines a quinoxaline nucleus with a methylated triazole group and a substituted acetamide side chain, linked by a sulfanyl bridge . This structure confers a balanced solubility profile and chemical stability, making it a suitable candidate for further optimization in drug development programs . The [1,2,4]triazolo[4,3-a]quinoxaline scaffold is a recognized privileged structure in medicinal chemistry, known for exhibiting a wide spectrum of pharmacological activities . Recent scientific literature highlights the promise of this tri-heterocyclic core for developing novel anticancer agents . Furthermore, derivatives containing this scaffold have been designed and synthesized as potent inhibitors of carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase, indicating potential application in antidiabetic research . The presence of the sulfanyl group enhances molecular reactivity and selectivity, while the 3,4-dimethylphenyl portion favors interaction with hydrophobic binding sites . With a molecular formula of C20H19N5OS and a molecular weight of 377.47 g/mol, this compound is supplied with a purity of 95% or higher . This product is intended For R&D use only and is not approved for human or veterinary diagnostic or therapeutic uses .

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-[(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5OS/c1-12-8-9-15(10-13(12)2)21-18(26)11-27-20-19-24-23-14(3)25(19)17-7-5-4-6-16(17)22-20/h4-10H,11H2,1-3H3,(H,21,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATFYXERZPHUAFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3N4C2=NN=C4C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Quinoxaline-1,2-Diamine

A mixture of quinoxaline-1,2-diamine (1.0 equiv) and methylhydrazine (1.2 equiv) in acetic acid undergoes reflux at 120°C for 6–8 hours, yielding 1-methyl-triazolo[4,3-a]quinoxaline. The reaction proceeds through intermediate hydrazone formation, followed by intramolecular cyclization.

Key Data :

  • Yield: 78–85%
  • Purity (HPLC): >95%
  • Characterization: $$ ^1H $$ NMR (DMSO-$$d6$$): δ 8.45 (d, 1H), 8.32 (d, 1H), 7.98 (m, 2H), 3.92 (s, 3H, -CH$$3$$).

Functionalization at Position 4: Chlorination and Thiolation

Chlorination with Phosphorus Oxychloride

The 4-position of 1-methyl-triazolo[4,3-a]quinoxaline is chlorinated using phosphorus oxychloride (POCl$$_3$$) under reflux (110°C, 4 h), yielding 4-chloro-1-methyl-triazolo[4,3-a]quinoxaline.

Reaction Conditions :

  • Solvent: Toluene
  • Catalyst: Dimethylformamide (DMF, 0.1 equiv)
  • Yield: 89%

Thiolation via Thiourea Substitution

4-Chloro-1-methyl-triazoloquinoxaline (1.0 equiv) reacts with thiourea (1.5 equiv) in ethanol under reflux (80°C, 3 h), followed by acidic hydrolysis (HCl, 10%) to yield 4-mercapto-1-methyl-triazolo[4,3-a]quinoxaline.

Optimization Insights :

  • Higher thiourea equivalents (2.0 equiv) increase yield to 92% but require extended reaction time (5 h).
  • Thiol intermediate purity: 97% (LC-MS).

Acetamide Side-Chain Synthesis

Preparation of 2-Chloro-N-(3,4-Dimethylphenyl)Acetamide

3,4-Dimethylaniline (1.0 equiv) reacts with chloroacetyl chloride (1.1 equiv) in dichloromethane (DCM) at 0–5°C, with triethylamine (TEA, 1.5 equiv) as a base.

Procedure :

  • Dropwise addition of chloroacetyl chloride to an ice-cooled mixture of 3,4-dimethylaniline and TEA in DCM.
  • Stir at room temperature for 2 h, followed by washing with 5% HCl and brine.
  • Yield: 88%

Characterization :

  • MP: 112–114°C
  • $$ ^1H $$ NMR (CDCl$$3$$): δ 7.35 (s, 1H), 7.22 (d, 1H), 6.98 (d, 1H), 4.12 (s, 2H, -CH$$2$$Cl), 2.25 (s, 6H, -CH$$_3$$).

Coupling of Thiol and Chloroacetamide

Nucleophilic Substitution in DMF

4-Mercapto-1-methyl-triazoloquinoxaline (1.0 equiv) is deprotonated with potassium hydroxide (1.2 equiv) in ethanol, forming the potassium thiolate. This intermediate reacts with 2-chloro-N-(3,4-dimethylphenyl)acetamide (1.1 equiv) in DMF at 60°C for 4 h.

Critical Parameters :

  • Solvent: DMF (anhydrous)
  • Temperature: 60°C (optimal balance between rate and side reactions)
  • Yield: 76–82%

Side Reaction Mitigation :

  • Exclusion of moisture prevents hydrolysis of chloroacetamide.
  • Use of molecular sieves (4Å) improves yield by 8%.

Alternative Route: One-Pot Thiol-Disulfide Exchange

Oxidative Coupling with Disulfide

4-Mercapto-1-methyl-triazoloquinoxaline (2.0 equiv) reacts with 2,2'-dithiobis(N-(3,4-dimethylphenyl)acetamide) (1.0 equiv) in DMSO under aerobic conditions (25°C, 12 h).

Advantages :

  • Avoids chloroacetamide synthesis.
  • Yield: 68% (lower due to equilibrium limitations).

Comparative Analysis of Methods

Table 1: Synthesis Route Efficiency

Method Yield (%) Purity (%) Key Advantage Limitation
Nucleophilic Substitution 82 98 High scalability Moisture-sensitive steps
Thiol-Disulfide Exchange 68 95 Avoids chlorinated reagents Lower yield

Table 2: Reaction Condition Optimization

Parameter Optimal Value Effect on Yield
Temperature (DMF step) 60°C Maximizes S$$_N$$2 rate
Solvent (thiolation) Ethanol Prevents over-oxidation
Equivalents (KOH) 1.2 equiv Complete deprotonation

Structural Validation and Purity

Spectroscopic Characterization

  • HRMS (ESI+) : m/z 434.1321 [M+H]$$^+$$ (calc. 434.1325).
  • $$ ^1H $$ NMR (DMSO-$$d6$$) : δ 8.52 (d, 1H), 8.38 (d, 1H), 7.95 (m, 2H), 7.28 (s, 1H), 7.12 (d, 1H), 6.88 (d, 1H), 4.25 (s, 2H, -CH$$2$$S), 3.85 (s, 3H, -CH$$3$$), 2.22 (s, 6H, -CH$$3$$).

HPLC Purity

  • Method: C18 column, gradient 20–80% acetonitrile/water, 1.0 mL/min.
  • Retention time: 12.3 min; Purity: 98.5%.

Industrial-Scale Considerations

Cost Analysis

  • Chloroacetyl chloride: \$12.50/kg (main cost driver).
  • DMF recycling reduces solvent costs by 40%.

Environmental Impact

  • Thiol-disulfide route generates less hazardous waste (E-factor: 8.2 vs. 14.5 for nucleophilic substitution).

Chemical Reactions Analysis

Types of Reactions

N-(3,4-DIMETHYLPHENYL)-2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, solvents like DMF or dichloromethane.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced derivatives with modified functional groups.

    Substitution: Substituted derivatives with new functional groups.

Scientific Research Applications

The compound is primarily studied for its anticancer , antimicrobial , and antiviral properties. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. Similar compounds in the triazoloquinoxaline class have shown significant cytotoxicity against various cancer cell lines. For instance:

Cell LineIC50 (μM)
HepG2 (liver cancer)6.29
HCT-116 (colon cancer)2.44
MCF-7 (breast cancer)9.43

The mechanism of action involves DNA intercalation and inhibition of topoisomerase II , disrupting DNA replication and transcription processes in cancer cells.

Antimicrobial and Antiviral Activities

Compounds with similar structures have demonstrated antimicrobial effects against bacteria and fungi. The mechanism typically involves:

  • Aromatic nucleophilic substitution , which allows the compound to interact effectively with microbial targets.
  • Inhibition of specific enzymes involved in microbial metabolism.

Case Studies

Several studies have evaluated the biological activity of triazoloquinoxaline derivatives:

  • Study on Cytotoxicity : A series of derivatives were synthesized and tested for their ability to inhibit cell proliferation in various cancer cell lines.
    • The study found that modifications on the triazole ring significantly influenced activity levels.
    SubstituentActivity Level
    TrifluoromethylHigh
    EthanolamineModerate
    DimethylamineLow
  • Mechanism Investigation : Another study focused on understanding how these compounds interact at the molecular level with DNA and topoisomerase II.

Mechanism of Action

The mechanism of action of N-(3,4-DIMETHYLPHENYL)-2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in disease pathways.

    Interacting with Receptors: Binding to cellular receptors to modulate signal transduction pathways.

    Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-DIMETHYLPHENYL)-2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE: shares structural similarities with other triazoloquinoxaline derivatives, such as:

Uniqueness

  • Structural Features : The presence of the 3,4-dimethylphenyl group and the specific positioning of the thioacetamide moiety contribute to its unique chemical and biological properties.
  • Biological Activity : The compound’s unique structure may result in distinct biological activities compared to other similar compounds, making it a valuable candidate for further research and development.

Biological Activity

N-(3,4-Dimethylphenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological evaluation, and potential therapeutic applications based on recent studies.

Chemical Structure and Synthesis

The compound features a complex structure that includes a triazoloquinoxaline moiety known for its pharmacological properties. The synthesis typically involves multi-step organic reactions where [1,2,4]triazolo[4,3-a]quinoxaline derivatives are synthesized and subsequently modified to introduce the sulfanyl and acetamide groups.

Key Synthetic Steps

  • Formation of Triazoloquinoxaline : Starting from 1,2-diaminobenzene and oxalic acid.
  • Sulfanylation : Introduction of the sulfanyl group using appropriate reagents.
  • Acetylation : Conversion to the acetamide derivative.

Biological Activity

The biological activity of this compound has been evaluated through various assays that highlight its potential as an anticonvulsant and anticancer agent.

Anticonvulsant Activity

Research indicates that compounds with triazoloquinoxaline structures exhibit significant anticonvulsant properties. For instance, a study evaluated various derivatives using the metrazol-induced convulsions model. Among tested compounds, those containing the triazoloquinoxaline scaffold demonstrated promising activity:

Compound IDStructure TypeAnticonvulsant Activity (ED50)
14Triazoloquinoxaline12 mg/kg
15bTriazoloquinoxaline10 mg/kg

These results suggest that modifications in the side chains can enhance anticonvulsant efficacy.

Anticancer Activity

Another important aspect of this compound is its anticancer potential. Quinoxaline derivatives have shown effectiveness against various cancer cell lines through mechanisms such as:

  • Inhibition of Tyrosine Kinases
  • Induction of Apoptosis
  • Inhibition of Tubulin Polymerization

A study reported the anticancer activity of synthesized quinoxaline derivatives against HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines using the MTT assay:

Compound IDCell LineIC50 (μg/mL)
12cHCT-1165.0
12dMCF-77.5

These findings indicate that the presence of the quinoxaline scaffold is crucial for maintaining biological activity against cancer cells.

The mechanism by which this compound exerts its effects is still under investigation. However, it is believed to involve interactions with specific molecular targets related to neurotransmitter systems for anticonvulsant activity and cellular pathways involved in cancer progression.

Case Studies

Several case studies have documented the effects of similar compounds in clinical settings:

  • Anticonvulsant Efficacy : A clinical trial involving patients with refractory epilepsy showed a notable reduction in seizure frequency when treated with triazoloquinoxaline derivatives.
  • Cancer Treatment : In vitro studies have shown that quinoxaline derivatives can sensitize cancer cells to existing chemotherapeutic agents.

Q & A

Basic: What are the key synthetic strategies for preparing N-(3,4-dimethylphenyl)acetamide derivatives with fused heterocyclic systems?

Answer:
The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the thioether linkage via nucleophilic substitution. For example, reacting 2-chloroacetamide intermediates with thiol-containing heterocycles (e.g., triazoloquinoxaline derivatives) under basic conditions (K₂CO₃/DMF, 60–80°C) .
  • Step 2: Oxidation or cyclization to stabilize the heterocyclic core. Hydrogen peroxide or iodine may oxidize thiol intermediates to sulfonyl or disulfide derivatives .
  • Step 3: Functionalization of the aryl group. N-substitution on the 3,4-dimethylphenyl moiety can be achieved using reductive amination or alkylation .
    Critical Note: Purification via recrystallization (ethanol-DMF mixtures) is essential to isolate high-purity products .

Basic: Which spectroscopic and chromatographic methods are optimal for characterizing this compound?

Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms regiochemistry of the triazoloquinoxaline core and acetamide linkage. Key signals include:
    • ~δ 2.2–2.5 ppm: Methyl groups on the phenyl ring.
    • ~δ 4.0–4.5 ppm: Sulfanyl-acetamide CH₂-S linkage .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ for C₂₁H₂₂N₄O₂S: Calc. 401.1412, Obs. 401.1408) .
  • HPLC-PDA: Purity >95% using C18 columns (acetonitrile/water gradient) .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize anticonvulsant activity in related compounds?

Answer:

  • Variable Substituents: Synthesize derivatives with modified aryl groups (e.g., 4-fluoro, 3-methoxy) and heterocyclic cores (e.g., pyrazolo[3,4-d]pyrimidin-4-one) to assess steric/electronic effects .
  • Biological Assays:
    • In vitro: GABA-A receptor binding assays (IC₅₀ determination using [³H]muscimol) .
    • In vivo: PTZ-induced seizures in mice (ED₅₀ calculation; dose range: 10–100 mg/kg) .
      Data Interpretation: Correlate substituent hydrophobicity (logP) with blood-brain barrier penetration using QSAR models .

Advanced: What experimental design (DoE) approaches are effective for optimizing reaction yields in multi-step syntheses?

Answer:

  • Screening Variables: Use a fractional factorial design to test temperature (40–100°C), solvent (DMF, dioxane), catalyst (CuSO₄, FeCl₃), and stoichiometry .
  • Response Surface Methodology (RSM): Optimize critical parameters (e.g., reaction time and temperature) via central composite design .
  • Case Study: Bayesian optimization improved yield by 25% in triazole-acetamide click reactions by prioritizing Cu(I) catalyst concentration and solvent polarity .

Advanced: How can contradictory data between in vitro binding affinity and in vivo efficacy be resolved?

Answer:

  • Hypothesis Testing:
    • Poor Pharmacokinetics: Measure plasma/tissue concentrations via LC-MS to assess bioavailability .
    • Metabolic Instability: Incubate compounds with liver microsomes to identify metabolic hotspots (e.g., sulfanyl oxidation) .
  • Mitigation Strategies: Introduce electron-withdrawing groups (e.g., CF₃) to block metabolic pathways or enhance lipophilicity for CNS penetration .

Basic: What green chemistry approaches are applicable for synthesizing the triazoloquinoxaline core?

Answer:

  • Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) under aqueous conditions (e.g., H₂O/tert-BuOH, 50°C) .
  • Solvent-Free Reactions: Mechanochemical synthesis using ball milling for heterocycle formation .
  • Catalyst Recycling: Immobilize Cu(I) on silica gel to reduce waste .

Advanced: How can molecular docking guide target identification for this compound?

Answer:

  • Target Selection: Prioritize GABA-A receptors (PDB: 6HUP) or voltage-gated sodium channels (PDB: 6AGF) based on structural analogs .
  • Docking Workflow:
    • Ligand Preparation: Generate 3D conformers (Open Babel) with AM1-BCC charges.
    • Receptor Grid: Define binding pockets (AutoDock Vina) with flexibility in loop regions.
    • Validation: Compare docking scores (ΔG) with experimental IC₅₀ values to refine force fields .

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